molecular formula C10H11NO4 B181330 4-(2-Nitrophenyl)butanoic acid CAS No. 67857-97-0

4-(2-Nitrophenyl)butanoic acid

Cat. No.: B181330
CAS No.: 67857-97-0
M. Wt: 209.2 g/mol
InChI Key: BMGIMCRPRTWLTE-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)butanoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanoic acid chain. This compound is known for its applications in various chemical processes, particularly in organic synthesis. It is a yellow crystalline solid that is soluble in organic solvents and is often used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Nitrophenyl)butanoic acid involves the hydrolysis of a cyano group to form the carboxylic acid. This can be achieved using bacillus subtilis, which replaces the traditional hydrolysis by sulfuric acid, optimizing the reaction scheme and improving the yield . Another method involves the addition of p-nitrohalogenated benzene and alkyl acetoacetate .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. For example, a continuous flow Pd/C-catalyzed hydrogenation of this compound can be developed within a micropacked-bed reactor . This method allows for efficient production while minimizing potential safety issues associated with heterogeneous reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)butanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd/C catalyst, hydrogen gas, continuous flow reactor.

    Nucleophilic Aromatic Substitution: Nucleophiles such as amines, appropriate solvents, and reaction temperatures.

Major Products Formed

    Reduction: 4-(2-Aminophenyl)butanoic acid.

    Substitution: Various substituted phenylbutanoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)butanoic acid involves its interaction with various molecular targets and pathways. For example, in its reduced form as 4-(2-Aminophenyl)butanoic acid, it can interact with enzymes and receptors involved in inflammatory and cancer pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)butanoic acid: Similar structure but with the nitro group in the para position.

    2-(4-Nitrophenyl)butanoic acid: Similar structure but with the nitro group in the ortho position.

Uniqueness

4-(2-Nitrophenyl)butanoic acid is unique due to its specific positioning of the nitro group, which influences its reactivity and biological activity. The ortho position of the nitro group allows for unique interactions in chemical reactions and biological systems, distinguishing it from its para and meta counterparts .

Properties

IUPAC Name

4-(2-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGIMCRPRTWLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292034
Record name 4-(2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67857-97-0
Record name NSC79881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-NITROPHENYL)BUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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